molecular formula C15H16N2O2 B8376006 N-(4-Aminobenzyl)-4-methoxybenzamide

N-(4-Aminobenzyl)-4-methoxybenzamide

Cat. No.: B8376006
M. Wt: 256.30 g/mol
InChI Key: BJLLRZQWRKRASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminobenzyl)-4-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the para-position of the benzamide ring and an aminobenzyl substituent. These compounds share a common benzamide backbone but differ in substituents, which significantly influence their chemical behavior and applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-4-methoxybenzamide

InChI

InChI=1S/C15H16N2O2/c1-19-14-8-4-12(5-9-14)15(18)17-10-11-2-6-13(16)7-3-11/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

BJLLRZQWRKRASA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy, amino) improve solubility and interaction with biological targets, while electron-withdrawing groups (e.g., nitro, bromo) enhance stability and alter crystallinity .
  • Bulky substituents like tert-butyl or bromo groups influence molecular packing, as seen in crystallographic studies of 4MNB, which exhibits two molecules per asymmetric unit .

Key Observations :

  • Amide bond formation via acid chlorides and amines is a common strategy, often requiring low temperatures to minimize side reactions .
  • Reductive amination or nitro-group reduction is critical for introducing amino substituents .

Stability and Reactivity

  • pH Stability: Conjugates of N-(6-aminohexyl)-4-methoxybenzamide with oligonucleotides show pH-dependent stability. At pH 4.5, ~80% degradation occurs within 24 hours due to phosphoramide bond hydrolysis, whereas stability improves at pH 6.0 (<20% degradation) .

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